Cas no 941962-26-1 (1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide)

1-(4-クロロベンゼンスルホニル)-N-(4-メチル-1,3-ベンゾチアゾール-2-イル)ピペリジン-4-カルボキサミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、4-クロロベンゼンスルホニル基と4-メチルベンゾチアゾール基がピペリジン骨格に結合しており、高い化学的安定性と反応性を兼ね備えています。特に医薬品開発分野では、この化合物が持つ特異的な官能基の組み合わせにより、標的タンパク質との選択的相互作用が期待されます。また、結晶性に優れているため精製工程が容易であり、再現性の高い合成が可能です。その構造特性から、新規薬剤候補化合物の設計における有用な構築ブロックとしての活用が注目されています。

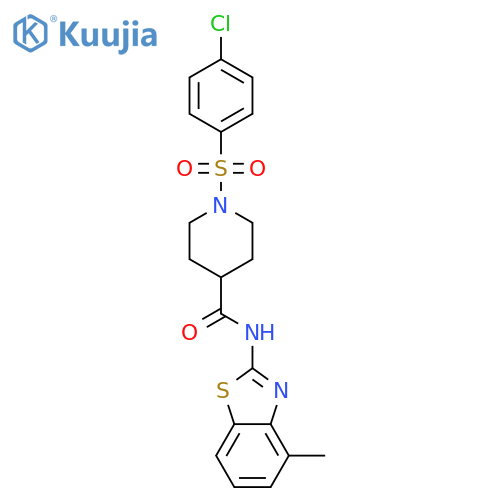

941962-26-1 structure

商品名:1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

CAS番号:941962-26-1

MF:C20H20ClN3O3S2

メガワット:449.974101066589

CID:5449467

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

- 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

-

- インチ: 1S/C20H20ClN3O3S2/c1-13-3-2-4-17-18(13)22-20(28-17)23-19(25)14-9-11-24(12-10-14)29(26,27)16-7-5-15(21)6-8-16/h2-8,14H,9-12H2,1H3,(H,22,23,25)

- InChIKey: JRFYXQIBXAXTJD-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC=C(Cl)C=C2)(=O)=O)CCC(C(NC2=NC3=C(C)C=CC=C3S2)=O)CC1

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2967-0668-25mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 25mg |

$109.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-2μmol |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-20μmol |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 20μl |

$79.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-3mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-10mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 10mg |

$79.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-5μmol |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-75mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 75mg |

$208.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-40mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 40mg |

$140.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-1mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 1mg |

$54.0 | 2023-04-28 | |

| Life Chemicals | F2967-0668-4mg |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

941962-26-1 | 90%+ | 4mg |

$66.0 | 2023-04-28 |

1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

941962-26-1 (1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量